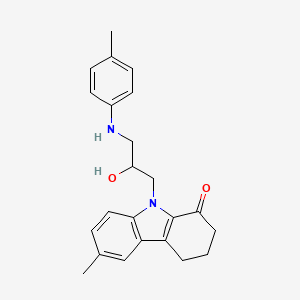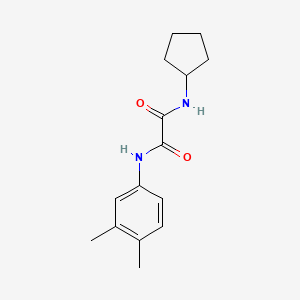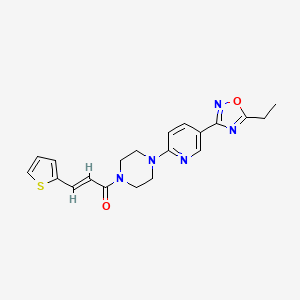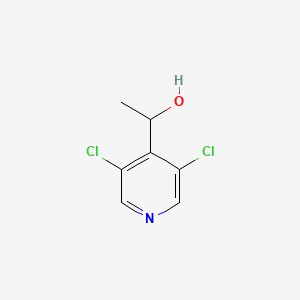
9-(2-hydroxy-3-(p-tolylamino)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(2-hydroxy-3-(p-tolylamino)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one” is a complex organic molecule. It contains a carbazole skeleton, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring. The carbazole moiety is often found in pharmaceuticals and organic electronics due to its unique chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The carbazole core could potentially be synthesized through cyclization reactions . The other functional groups (hydroxy, tolylamino, propyl, and methyl) would then be added through various substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The carbazole core provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carbazole core is relatively stable but can undergo electrophilic substitution reactions. The hydroxy and amino groups are nucleophilic and could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research into derivatives of carbazole, similar to the compound , has shown significant promise in the development of antitumor agents. A study by Jasztold-Howorko et al. (1994) explored the synthesis of antitumor olivacine derivatives, revealing compounds with high cytotoxicity against cultured cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994). Additionally, compounds have been developed with specific structural features essential for antitumor activities, as highlighted by Alvarez-Ibarra et al. (1997), emphasizing the importance of a positive charge density and conformational flexibility for significant antitumor activity (Alvarez-Ibarra et al., 1997).
Neurogenesis Enhancement
A derivative identified as P7C3 and its analogs have been reported to increase neurogenesis in rat neural stem cells. Shin et al. (2015) demonstrated that one such derivative promotes neurogenesis by inducing the final cell division during neural stem cell differentiation, without affecting astrocytogenesis (Shin et al., 2015).
Luminescent Hybrid Polymeric Materials
Research by Qiao et al. (2009) has led to the development of luminescent hybrid polymeric materials embedded into a silicon–oxygen network and carbon unit, showcasing the versatility of carbazole derivatives in material science applications. These materials exhibit characteristic fluorescent properties and thermal stabilities (Qiao et al., 2009).
Antimicrobial Applications
A study by Surendiran et al. (2008) synthesized novel isoxazolyl and pyrazolyl tetrahydro-1H-carbazoles, showing antimicrobial activity. This demonstrates the potential of carbazole derivatives in developing new antimicrobial agents (Surendiran et al., 2008).
Electroluminescent Properties
Wong et al. (2005) synthesized copolymers of 9,9-dihexylfluorene and 9-arylcarbazole, which showed high glass transition temperatures and blue-shifted absorption and photoluminescence peaks relative to the poly(9,9-dihexylfluorene) homopolymer. This research points to the utility of carbazole derivatives in the development of materials for organic light-emitting diodes (Wong et al., 2005).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-[2-hydroxy-3-(4-methylanilino)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-6-9-17(10-7-15)24-13-18(26)14-25-21-11-8-16(2)12-20(21)19-4-3-5-22(27)23(19)25/h6-12,18,24,26H,3-5,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBRAZOEQPAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)C)C4=C2C(=O)CCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-hydroxy-3-(p-tolylamino)propyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)
![[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride](/img/structure/B2741684.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)

![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)
![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)

![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)
![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)
![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)
![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)